3-(3-Iodophenyl)-2-methylpropanoic acid

Description

Systematic Nomenclature and Structural Identification

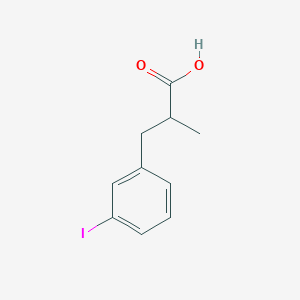

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted carboxylic acids with aromatic substituents. The compound possesses the molecular formula C₁₀H₁₁IO₂ and exhibits a molecular weight of 290.10 daltons. The structural framework consists of a propanoic acid backbone with a methyl substituent at the second carbon position and a 3-iodophenyl group attached to the third carbon.

The structural identification reveals several key features that define this compound's chemical behavior and potential applications. The presence of the iodine atom at the meta position of the benzene ring creates a distinctive electronic environment that influences both the compound's reactivity and its interactions with biological systems. The SMILES notation O=C(O)C(C)CC1=CC=CC(I)=C1 provides a precise representation of the molecular connectivity.

Comparative analysis with related compounds in the iodophenyl propanoic acid family demonstrates the structural diversity possible within this chemical class. The closely related 3-(3-Iodophenyl)propanoic acid, bearing the Chemical Abstracts Service number 68034-75-3, shares the same aromatic iodine substitution pattern but lacks the methyl branching, resulting in a molecular formula of C₉H₉IO₂ and a reduced molecular weight of 276.07 daltons. This structural comparison highlights the impact of alkyl substitution on molecular properties and potential biological activity.

Historical Context in Organoiodine Chemistry

The development of this compound must be understood within the broader historical evolution of organoiodine chemistry, which began with the discovery of iodine itself in the early nineteenth century. Bernard Courtois first isolated iodine in 1813 from seaweed ashes, observing the characteristic violet vapor that led to the element's name derived from the Greek word for violet. This foundational discovery established the basis for all subsequent developments in iodine-containing organic compounds.

The progression from elemental iodine to complex organoiodine intermediates represents a century-long evolution in synthetic organic chemistry. The first polyvalent organoiodine compound, dichloroiodobenzene, was reported by German chemist C. Willgerodt in 1886, marking the beginning of systematic exploration of carbon-iodine bonding in aromatic systems. This early work established fundamental principles that would later inform the development of pharmaceutical intermediates like this compound.

Research activity in organoiodine chemistry experienced significant growth starting in the 1970s, when numerous new classes of polyvalent organoiodine compounds were discovered and their synthetic applications developed. The introduction of hypervalent iodine chemistry during the 1980s further expanded the utility of iodine-containing compounds in organic synthesis, establishing the foundation for modern pharmaceutical intermediate development. Contemporary organoiodine compounds demonstrate the evolution from simple iodinated molecules to sophisticated synthetic building blocks essential for drug development.

The unique properties of carbon-iodine bonds contribute significantly to the utility of compounds like this compound in pharmaceutical synthesis. The carbon-iodine bond represents the weakest of the carbon-halogen bonds, with bond dissociation energies of 57.6 kilocalories per mole for iodide compared to 115 kilocalories per mole for fluoride. This bond weakness facilitates the easy formation and cleavage of carbon-iodine bonds, making iodinated compounds valuable synthetic intermediates despite their relative instability compared to other halogenated molecules.

Role in Contemporary Pharmaceutical Intermediates

Contemporary pharmaceutical intermediate development has increasingly recognized the value of iodinated aromatic compounds like this compound in complex synthetic pathways. The compound serves as a versatile building block that combines the reactivity advantages of iodine substitution with the structural diversity provided by branched aliphatic chains. This combination enables pharmaceutical chemists to access molecular architectures that would be difficult to construct through alternative synthetic approaches.

The strategic positioning of the iodine atom at the meta position of the aromatic ring provides unique opportunities for cross-coupling reactions and other modern synthetic transformations. Modern pharmaceutical synthesis frequently employs palladium-catalyzed cross-coupling reactions, where iodinated aromatics serve as optimal coupling partners due to the favorable kinetics associated with carbon-iodine bond activation. The 3-iodophenyl motif present in this compound represents an ideal substrate for Suzuki-Miyaura, Negishi, and other metal-catalyzed coupling reactions that form the backbone of contemporary pharmaceutical synthesis.

Related compounds in the iodophenyl propanoic acid family demonstrate the broad applicability of this structural class in pharmaceutical intermediate chemistry. The compound 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, bearing the Chemical Abstracts Service number 1256584-73-2, represents an important intermediate in the synthesis of Alectinib, a targeted cancer therapy. This application illustrates how iodinated pharmaceutical intermediates contribute to the development of precision medicines for oncological applications.

The pharmaceutical utility of this compound extends beyond its role as a synthetic intermediate to include potential applications in medicinal chemistry research. The compound's structural features suggest compatibility with various biological targets, particularly those that recognize aromatic carboxylic acid motifs. The methyl branching at the alpha position relative to the carboxylic acid group introduces stereochemical considerations that may influence biological activity and selectivity.

The following table summarizes key structural and physical properties of this compound and related compounds:

Properties

IUPAC Name |

3-(3-iodophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSIKJSVQHYPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-iodophenylacetonitrile with sodium hydroxide in an aqueous solution, followed by acidification with hydrochloric acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Iodophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as hydrogen.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce deiodinated compounds.

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Iodophenyl)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its iodine atom serves as a versatile functional group for further chemical modifications.

Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or anticancer properties. Researchers investigate these derivatives to understand their interactions with biological targets.

Medicine: In medicine, the compound and its derivatives could be studied for their therapeutic potential. For instance, they may be evaluated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the propanoic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Iodine Substituents

2-(4-Iodophenyl)-2-Methylpropanoic Acid (CAS 1256584-73-2)

- Structural Difference : Iodine at the para position versus meta in the target compound.

- Electronic effects (e.g., resonance donation) could also differ due to iodine’s position .

(S)-2-Amino-3-[3-(2-18F-Fluoroethoxy)-4-iodophenyl]-2-Methylpropanoic Acid (18F-FIMP)

- Structural Difference: Incorporates an amino group and a fluorine-18 radiolabel on the phenyl ring.

- Application: Used as a positron emission tomography (PET) probe for imaging L-type amino acid transporters (LAT1) in tumors. The target compound lacks this imaging capability but shares a similar iodophenyl-methylpropanoic acid backbone .

Iopanoic Acid (3-(3-Amino-2,4,6-Triiodophenyl)-2-Ethylpropanoic Acid)

- Structural Difference : Contains three iodine atoms and an ethyl group instead of methyl.

- Application : Clinically used as a radiocontrast agent. The additional iodines enhance radio-opacity, while the ethyl group increases lipophilicity compared to the methyl analog .

Analogs with Heterocyclic or Functional Group Variations

3-(1H-Indazol-1-yl)-2-Methylpropanoic Acid

- Structural Difference : Replaces the iodophenyl group with an indazole ring.

- This contrasts with the iodine’s halogen bonding capability in the target compound .

3-((tert-Butoxycarbonyl)Amino)-2-Methylpropanoic Acid

- Structural Difference: Features a tert-BOC-protected amino group.

- Application : Serves as a building block in peptide synthesis. The bulky BOC group introduces steric hindrance, which is absent in the target compound’s iodophenyl group .

3-Acetylthio-2-Methylpropanoic Acid

- Structural Difference : Substitutes iodine with an acetylthio (-SAc) group.

- Reactivity : The thioester moiety enables disulfide bond formation or nucleophilic substitution, unlike the iodine’s role in electrophilic aromatic substitution .

Analogs with Electron-Donating Substituents

2-(3-Methoxyphenyl)-2-Methylpropanoic Acid

- Structural Difference : Methoxy group (-OCH₃) replaces iodine.

Data Table: Key Properties of Selected Analogs

Biological Activity

3-(3-Iodophenyl)-2-methylpropanoic acid, identified by the CAS number 1936230-74-8, is an organic compound with a unique structure that includes an iodine atom attached to a phenyl ring and a propanoic acid moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHI O

- Molecular Weight : 292.10 g/mol

- Melting Point : Data not widely available

- Boiling Point : Data not widely available

The presence of the iodine atom is significant as it may enhance the compound's lipophilicity, potentially affecting its biological activity and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which may influence binding affinity to proteins or enzymes. The propanoic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity and modulating various biochemical pathways.

Antimicrobial Properties

Research into derivatives of this compound suggests potential antimicrobial activity . Compounds with similar structures have been shown to exhibit effectiveness against various bacterial strains. For instance, studies indicate that halogenated phenyl compounds often possess enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

There is growing interest in the anticancer potential of compounds like this compound. Preliminary studies suggest that derivatives may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancerous cells. The mechanism may involve the inhibition of key signaling pathways that are crucial for tumor growth.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in a peer-reviewed journal evaluated the antimicrobial activity of various iodinated compounds, including derivatives of this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial agents.

-

Anticancer Research :

- In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on breast and colon cancer cell lines. The proposed mechanism involves the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Iodophenylacetic acid | Moderate antimicrobial | Lacks propanoic acid moiety |

| 3-Iodophenylpropanoic acid | Potential anticancer | Similar structure but different side chains |

| 3-Iodophenylbutanoic acid | Limited data available | Longer carbon chain may affect solubility |

The unique methyl group on the propanoic acid moiety in this compound may enhance its lipophilicity compared to its analogs, potentially improving cellular uptake and activity.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Iodophenyl)-2-methylpropanoic acid, and how can yield/purity be optimized?

The synthesis of halogenated phenylpropanoic acid derivatives typically involves halogenation, alkylation, and carboxylation steps. For analogs like 3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid, multi-step protocols using Suzuki coupling or Friedel-Crafts alkylation are common . To optimize yield, reaction parameters such as temperature (e.g., 60–80°C for iodination), catalyst selection (e.g., palladium for cross-coupling), and purification methods (e.g., recrystallization vs. column chromatography) should be systematically tested. Purity can be assessed via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy for structural confirmation .

Q. How does the iodine substituent influence the compound’s physicochemical properties compared to other halogens?

Iodine’s large atomic radius and polarizability increase lipophilicity and steric bulk compared to chlorine or bromine analogs, potentially enhancing membrane permeability. For example, 3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid exhibits logP values ~2.5, whereas iodine substitution may raise logP to ~3.0, impacting solubility. Computational tools like COSMO-RS can predict these changes. Experimental validation via shake-flask solubility tests in buffers (pH 1.2–7.4) is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the methyl group (δ ~1.2–1.5 ppm for CH₃) and aromatic protons (δ ~7.0–8.0 ppm for iodophenyl).

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).

- HRMS : Exact mass validation (expected [M-H]⁻ ~318.97 g/mol).

- X-ray crystallography (if crystalline): Resolves stereochemistry and halogen bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across halogenated analogs?

Discrepancies may arise from substituent positioning (meta vs. para) or assay conditions. For example, 2-(3-Chlorophenyl)-2-methylpropanoic acid shows anti-inflammatory activity, while its 4-chloro isomer is less potent . To address this:

- Perform dose-response curves across multiple cell lines (e.g., RAW264.7 macrophages for inflammation).

- Use molecular docking to compare binding affinities with targets like COX-2 or PPARγ.

- Validate via siRNA knockdowns to confirm target specificity .

Q. What strategies are effective in studying structure-activity relationships (SAR) for iodine-containing analogs?

- Comparative SAR : Synthesize analogs with Cl, Br, or F at the 3-position and test in parallel. For example, 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid has shown altered metabolic stability vs. brominated analogs .

- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonding via COOH, halogen bonding via iodine).

- Metabolic profiling : Incubate with liver microsomes to compare oxidation rates, noting iodine’s susceptibility to dehalogenation .

Q. How should researchers design experiments to investigate the compound’s potential off-target effects?

- Broad-panel screening : Use platforms like Eurofins’ SafetyScreen44 to assess interaction with kinases, ion channels, and GPCRs.

- Transcriptomics : RNA-seq of treated cells (e.g., HepG2) to identify dysregulated pathways.

- In vivo toxicity : Zebrafish models for acute toxicity (LC₅₀) and teratogenicity .

Q. What methodologies are suitable for analyzing impurities in synthetic batches?

- HPLC-MS : Detect trace impurities (e.g., de-iodinated byproducts) with a C18 column and 0.1% formic acid mobile phase.

- ICH guidelines : Follow Q3A(R2) for qualification thresholds (e.g., ≤0.15% for unknown impurities).

- Stability studies : Accelerated degradation under heat/humidity to identify labile sites (e.g., iodine cleavage at 40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.